2-(Ethanesulfinyl)ethan-1-amine hydrochloride

CAS No.: 176240-96-3

Cat. No.: VC2825902

Molecular Formula: C4H12ClNOS

Molecular Weight: 157.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 176240-96-3 |

|---|---|

| Molecular Formula | C4H12ClNOS |

| Molecular Weight | 157.66 g/mol |

| IUPAC Name | 2-ethylsulfinylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C4H11NOS.ClH/c1-2-7(6)4-3-5;/h2-5H2,1H3;1H |

| Standard InChI Key | NIQJHEYGKQXMLJ-UHFFFAOYSA-N |

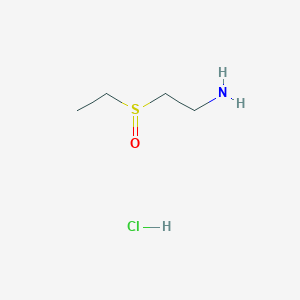

| SMILES | CCS(=O)CCN.Cl |

| Canonical SMILES | CCS(=O)CCN.Cl |

Introduction

Physical and Chemical Properties

2-(Ethanesulfinyl)ethan-1-amine hydrochloride possesses distinct physical and chemical properties that are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 176240-96-3 |

| Molecular Formula | C4H12ClNOS (or C4H11NOS·HCl) |

| Molecular Weight | 157.66 g/mol |

| Physical Appearance | White to off-white crystalline powder |

| IUPAC Name | 2-ethylsulfinylethanamine;hydrochloride |

| SMILES Notation | CCS(=O)CCN.Cl |

| InChI | InChI=1S/C4H11NOS.ClH/c1-2-7(6)4-3-5;/h2-5H2,1H3;1H |

| InChIKey | NIQJHEYGKQXMLJ-UHFFFAOYSA-N |

The compound features a chiral center at the sulfur atom of the sulfinyl group, potentially allowing for stereoisomeric forms .

Synthesis Methods

The synthesis of 2-(Ethanesulfinyl)ethan-1-amine hydrochloride typically involves the reaction of ethanesulfinic acid with ethanamine, followed by acidification with hydrochloric acid. This process can be broken down into several key steps:

General Synthetic Route

-

Preparation of ethanesulfinic acid or its sodium salt

-

Reaction with ethanamine to form the sulfinyl-amine bond

-

Acidification with HCl to form the hydrochloride salt

-

Purification steps including recrystallization

The reaction is typically carried out in a suitable solvent like ethanol or methanol.

Reaction Conditions

Optimal reaction conditions for the synthesis include:

-

Temperature range: 25-60°C

-

Solvent: Polar protic solvents (ethanol, methanol)

-

Reaction time: 3-8 hours

-

pH control: Slightly basic conditions for the initial reaction, followed by acidification

The hydrochloride salt formation enhances stability and facilitates isolation of the product from the reaction mixture.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 2-(Ethanesulfinyl)ethan-1-amine hydrochloride. The compound exhibits characteristic spectral properties that can be used for identification and quality control.

Infrared (IR) Spectroscopy

Key IR bands typically observed include:

-

S=O stretching: ~1030-1060 cm⁻¹

-

N-H stretching (primary amine): ~3300-3500 cm⁻¹

-

C-H stretching: ~2800-3000 cm⁻¹

-

C-N stretching: ~1200-1350 cm⁻¹

These characteristic bands allow for rapid identification of the functional groups present in the molecule.

¹H NMR

The proton NMR spectrum typically shows:

-

Triplet at δ ~1.2-1.4 ppm (CH₃ of ethyl group)

-

Quartet at δ ~2.5-2.7 ppm (CH₂ adjacent to sulfinyl)

-

Multiplets at δ ~2.8-3.2 ppm (CH₂ groups in the ethylene chain)

-

Broad signal at δ ~7.5-8.5 ppm (NH₃⁺ of the hydrochloride salt)

¹³C NMR

Carbon signals typically appear at:

-

δ ~13-15 ppm (CH₃ carbon)

-

δ ~40-45 ppm (CH₂ adjacent to amine)

-

δ ~48-52 ppm (CH₂ adjacent to sulfinyl)

-

δ ~50-55 ppm (CH₂ of ethyl group attached to sulfinyl)

These spectroscopic data provide definitive structural confirmation of the compound.

Applications

2-(Ethanesulfinyl)ethan-1-amine hydrochloride has several potential applications in various fields, particularly in pharmaceutical chemistry and organic synthesis.

Chemical Building Block

As a bifunctional molecule containing both sulfinyl and amine groups, 2-(Ethanesulfinyl)ethan-1-amine hydrochloride serves as a versatile building block for:

-

Synthesis of chiral ligands

-

Preparation of surfactants

-

Development of specialty polymers

-

Creation of asymmetric catalysts

Its unique structural features make it valuable for constructing more complex molecules through selective functional group transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume